
1H-Pyrrol-1-amine, 2-methyl-5-(2-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrol-1-amine, 2-methyl-5-(2-methylphenyl)- is a heterocyclic compound that belongs to the pyrrole family Pyrroles are known for their biological activity and are found in many natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrol-1-amine, 2-methyl-5-(2-methylphenyl)- can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with appropriate amines in the presence of a catalyst such as iron (III) chloride . Another method includes the use of bismuth nitrate pentahydrate as a catalyst for the reaction between amines and 2,5-dimethoxytetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts and solvents, as well as reaction temperatures and times, are crucial factors in scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrrol-1-amine, 2-methyl-5-(2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert it into different reduced forms of pyrrole derivatives.
Substitution: Electrophilic substitution reactions are common, where substituents on the pyrrole ring can be replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce various functional groups onto the pyrrole ring.
Applications De Recherche Scientifique
1H-Pyrrol-1-amine, 2-methyl-5-(2-methylphenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1H-Pyrrol-1-amine, 2-methyl-5-(2-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and the nature of the derivative being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrrol-2-yl-methanol: Another pyrrole derivative with different substituents.
N-Methyl (1H-Pyrrol-2-yl)methanamine: A similar compound with a methyl group on the nitrogen atom.
Uniqueness
1H-Pyrrol-1-amine, 2-methyl-5-(2-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
328239-63-0 |
|---|---|
Formule moléculaire |
C12H14N2 |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
2-methyl-5-(2-methylphenyl)pyrrol-1-amine |
InChI |
InChI=1S/C12H14N2/c1-9-5-3-4-6-11(9)12-8-7-10(2)14(12)13/h3-8H,13H2,1-2H3 |
Clé InChI |
JFRCYWLQPGRDIO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=CC=C(N2N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1-Fluorododecan-2-YL)selanyl]benzene](/img/structure/B15164637.png)

![2-Chloro-3-hydroxy-5-methylfuro[3,2-c]quinolin-4(5H)-one](/img/structure/B15164663.png)
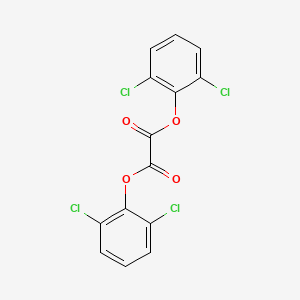
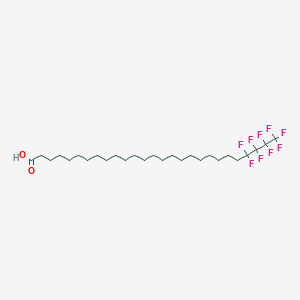
![2,4-Thiazolidinedione, 5-[2-(2-fluorophenoxy)ethyl]-](/img/structure/B15164689.png)
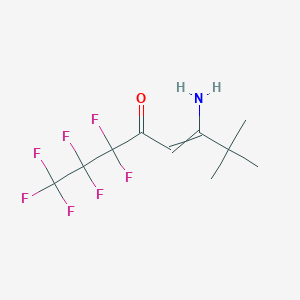
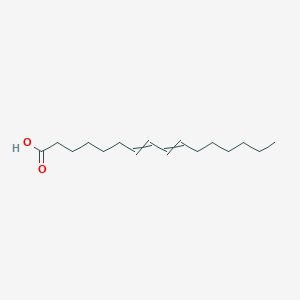

![9H-Indeno[1,2-d]pyridazin-9-one, 1-azido-4-phenyl-](/img/structure/B15164701.png)
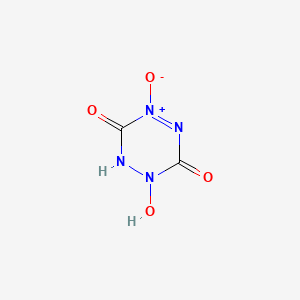
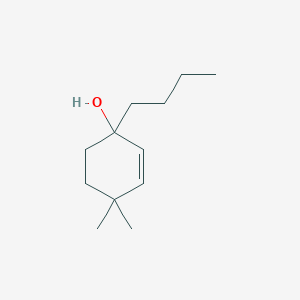

![1,4-Dioxaspiro[4.4]non-8-en-7-one, 8,9-dichloro-](/img/structure/B15164729.png)
